N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide
Description
N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide is a hydrazide derivative featuring a furan-2-carbohydrazide moiety linked via an imine (C=N) bond to a 4-isopropylphenyl group. This compound belongs to the class of aroylhydrazones, which are known for their diverse applications in coordination chemistry, materials science, and medicinal chemistry due to their metal-chelating and bioactive properties .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)13-7-5-12(6-8-13)10-16-17-15(18)14-4-3-9-19-14/h3-11H,1-2H3,(H,17,18)/b16-10+ |
InChI Key |
LAHULJJLKVINFL-MHWRWJLKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Hydrazone Bond
The hydrazone bond (C=N–NH–) undergoes hydrolysis under acidic or basic conditions, yielding furan-2-carbohydrazide and 4-isopropylbenzaldehyde as primary products.
| Reaction Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 1M HCl, reflux, 6 hrs | Furan-2-carbohydrazide + 4-isopropylbenzaldehyde | 78% | Protonation of the hydrazone nitrogen initiates nucleophilic attack by water. |
| 0.5M NaOH, 80°C, 4 hrs | Furan-2-carbohydrazide + 4-isopropylbenzaldehyde | 65% | Base-mediated cleavage via deprotonation and hydroxide ion attack at the C=N bond. |
This reaction is critical for structural elucidation and recyclability studies .
Oxidation Reactions
The propan-2-yl group on the phenyl ring undergoes oxidation to form a ketone derivative.
The ketone product serves as a precursor for further functionalization, such as condensation with amines.
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms fused heterocyclic systems.
Cyclization exploits the nucleophilic hydrazide nitrogen and electrophilic furan ring .
Nucleophilic Substitution at the Furan Ring
The furan ring undergoes electrophilic substitution, particularly at the 5-position, due to resonance stabilization.
| Reagent | Position | Product | Reaction Efficiency |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | 5-Nitro | Nitro-substituted derivative | 92% regioselectivity |
| Br₂, FeBr₃, RT | 5-Bromo | Bromo-substituted analog | 85% yield |
Nitration and halogenation products are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).
Condensation with Aldehydes/Ketones
The free hydrazide group reacts with carbonyl compounds to form new hydrazone derivatives.
These derivatives show enhanced bioactivity compared to the parent compound .
Reduction of the Hydrazone Linkage
Catalytic hydrogenation reduces the C=N bond to a C–N single bond.
Reduction moderates the compound’s reactivity for targeted drug delivery .
Key Mechanistic Insights:
-
Hydrolysis : Follows a stepwise mechanism with proton transfer dominating in acidic conditions.
-
Oxidation : Proceeds via radical intermediates in the presence of strong oxidizers like KMnO₄ .
-
Cyclization : Intramolecular hydrogen bonding stabilizes transition states, favoring 6-membered ring formation .
This reactivity profile positions N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide as a versatile scaffold in medicinal chemistry and materials science.
Scientific Research Applications
N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This is due to the presence of the azomethine group, which can coordinate with metal ions. The compound can also interact with biological targets, such as enzymes, by inhibiting their activity through binding to the active site .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-Isopropylphenyl vs. Hydroxy/Methoxy Substitutents: N′-[(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) (): This analog replaces the 4-isopropyl group with a 3-hydroxy-4-methoxyphenyl ring. The polar substituents (OH, OMe) reduce lipophilicity (logP) compared to the isopropyl group, impacting solubility and membrane permeability. The compound exhibits a melting point of 183°C and IR peaks at 3473 cm⁻¹ (O–H) and 1664 cm⁻¹ (C=O) . N′-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide (3a) (): Replaces the furan ring with a thiadiazole heterocycle, introducing sulfur-based electronic effects.
Heterocyclic Modifications
- Furan vs.
Physicochemical Data
Spectroscopic and Crystallographic Insights
Spectroscopic Characterization
- IR Spectroscopy : All analogs show characteristic C=O (1650–1664 cm⁻¹) and C=N (1600–1629 cm⁻¹) stretches, confirming hydrazone formation .
- X-ray Crystallography: N'‐[(E)‐furan‐2‐ylmethylidene]furan‐2‐carbohydrazide (): The C5–N1 bond length (1.276 Å) confirms a conjugated C=N system, while the N2–C6 bond (1.346 Å) suggests partial double-bond character. The molecule adopts a planar cis-trans configuration with a 14.7° dihedral angle between aromatic rings . 4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide (): Crystallizes in a monoclinic system, with bond lengths consistent with similar hydrazones (C=N: ~1.28 Å) .
Biological Activity
N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has a complex structure that includes a furan ring, a hydrazone linkage, and a propan-2-yl phenyl group. Its molecular formula is , with a molecular weight of approximately 264.3 g/mol.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.3 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of furan-based compounds exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate significant activity against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism : The antimicrobial action is attributed to the inhibition of biofilm formation and direct bactericidal effects .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Various studies have explored its efficacy against different cancer cell lines.
Case Studies:
- Cell Line Testing : In vitro testing on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed significant antiproliferative effects, with IC50 values ranging from 8 to 20 µM .
- Mechanistic Insights : The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound, which may be beneficial in treating inflammatory diseases.
Research Insights:
- Inhibition of Inflammatory Mediators : Compounds derived from furan structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
- Clinical Relevance : These findings suggest that this compound could be developed into therapeutic agents for conditions characterized by inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
